molecular formula C8H11NO2 B020127 2-(2-Aminoethoxy)phenol CAS No. 40340-32-7

2-(2-Aminoethoxy)phenol

Cat. No. B020127
CAS RN: 40340-32-7
M. Wt: 153.18 g/mol
InChI Key: XLHORNMWQFLFAF-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)phenol” is a chemical compound with the molecular formula C8H11NO2 . It is also known as 2-(2-aminoethoxy)phenol hydrochloride . The compound is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of “2-(2-Aminoethoxy)phenol” consists of an aromatic phenol ring with an aminoethoxy group attached . The InChI code for this compound is 1S/C8H11NO2.ClH/c9-5-6-11-8-4-2-1-3-7 (8)10;/h1-4,10H,5-6,9H2;1H .


Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)phenol” is a powder with a molecular weight of 189.64 . The compound is stored at room temperature . Phenols, in general, are colorless liquids or solids but can turn reddish-brown due to oxidation . Their boiling points increase with an increase in the number of carbon atoms .

Scientific Research Applications

  • Catalysis in Stereoselective Reactions : Enantiopure 2-(aminoalkyl)phenol derivatives serve as effective catalysts for stereoselective reactions. These compounds have applications in metal-catalyzed asymmetric reactions, chiral shift reagents for carboxylic acids, and ligand-accelerated catalysis (Cimarelli & Palmieri, 2009).

  • Formation of Stable Cobalt Complexes : The ligand 2-[bis-(2-aminoethyl)-aminomethyl]phenol forms stable cobalt complexes capable of binding dioxygen, influencing the stability and reversibility of bound dioxygen (Cappelli et al., 2014).

  • Antioxidant and Anticancer Properties : Phenolic compounds exhibit potent antioxidant properties and anticancer effects. Key structural features for these activities include the presence of hydroxyl or amino groups in specific positions, with alkoxy and/or alkyl groups enhancing stability (Ali et al., 2013).

  • Synthesis of Immunomodulatory Compounds : A bio-inspired approach using 2-(aminoalkyl)phenol derivatives can synthesize diverse immunosuppressive heterocycles and indole alkaloids at room temperature (Esguerra, Xu, & Lumb, 2017).

  • Catalytic Oxo-transfer Activities : Oxo molybdenum(vi) complexes of aminoalcohol phenolate ligands show catalytic activities in epoxidation and sulfoxidation reactions (Hossain et al., 2017).

  • Applications in Food and Nutrition : Phenolic compounds in foods, beverages, and spices are known for their antioxidant activity and health effects, including lowering the risk of health disorders and maintaining nutritional quality (Shahidi & Ambigaipalan, 2015).

Safety And Hazards

“2-(2-Aminoethoxy)phenol” is classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, eye contact, and skin contact .

Relevant Papers

The search results include references to several papers related to “2-(2-Aminoethoxy)phenol”. One paper discusses the synthesis of two novel supramolecular architectures using similar compounds and their application as heterogeneous organocatalysts . Another paper discusses the antimicrobial activity of similar compounds .

properties

IUPAC Name

2-(2-aminoethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHORNMWQFLFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611606
Record name 2-(2-Aminoethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)phenol

CAS RN

40340-32-7
Record name 2-(2-Aminoethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZF Zhang, XY Zhou, QZ Ma - Key Engineering Materials, 2011 - Trans Tech Publ
Bamboo leaves has been used to heal some diseases in the Chinese Folk for a long time. In order to explore the wide biomedicine utilization, the chemical components of benzene-…
Number of citations: 2 www.scientific.net

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